Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 5-chloro-2-nitrobenzamido group at position 5, a 4-methoxyphenyl moiety at position 3, and an ethyl carboxylate ester at position 1. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O7S/c1-3-35-23(31)19-16-11-36-21(25-20(29)15-10-12(24)4-9-17(15)28(32)33)18(16)22(30)27(26-19)13-5-7-14(34-2)8-6-13/h4-11H,3H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGDYRQXDMZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851952-15-3) is a complex organic compound characterized by its thieno[3,4-d]pyridazine core structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial domains. The presence of various functional groups, including chloro and nitro substituents, enhances its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of the compound is C₂₃H₂₁ClN₄O₅S, with a molecular weight of approximately 533.34 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁ClN₄O₅S |
| Molecular Weight | 533.34 g/mol |
| CAS Number | 851952-15-3 |
| Core Structure | Thieno[3,4-d]pyridazine |
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]pyridazines exhibit significant anticancer properties. This compound has shown efficacy against various human cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : Studies have reported a reduction in cell viability in cancer cell lines treated with this compound.
- Induction of apoptosis : Mechanistic studies suggest that the compound activates caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial and antifungal activities. Similar thieno[3,4-d]pyridazine derivatives have exhibited:
- Bactericidal effects : In vitro assays indicate that the compound can inhibit the growth of various bacterial strains.
- Antifungal properties : Preliminary studies suggest effectiveness against common fungal pathogens.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The thieno and amido functionalities contribute to binding affinity and specificity towards enzymes or receptors involved in cancer progression and microbial resistance.
Case Studies
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Study on Anticancer Efficacy :
- A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value suggesting significant potency.
-
Antimicrobial Testing :
- In a comparative study against Staphylococcus aureus and Escherichia coli, the compound demonstrated lower minimum inhibitory concentration (MIC) values compared to standard antibiotics, indicating enhanced antibacterial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
The thieno[3,4-d]pyridazine scaffold is shared with compounds like ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) and ethyl 5-amino-3-(3-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (28) . Key differences include:
- Position 5: The target compound features a 5-(5-chloro-2-nitrobenzamido) group, whereas analogs 26 and 28 have a 5-amino substituent.
- Position 3 : The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl (26) and 3-chlorophenyl (28) moieties. Methoxy groups improve solubility via hydrogen bonding, while halogens (F, Cl) enhance halogen bonding in biological interactions .
Physicochemical Properties
Key Challenges :
- Steric hindrance from the 5-chloro-2-nitrobenzamido group may reduce coupling efficiency, necessitating optimized stoichiometry (e.g., excess acyl chloride).
- Purification requires chromatographic techniques due to the compound’s high polarity and nitro group instability under acidic conditions .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,4-d]pyridazine core, followed by functionalization via amidation and esterification. Critical parameters include:
- Temperature : Reactions often require reflux or elevated temperatures (e.g., 80–110°C) to drive cyclization and amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may be used for reflux conditions .
- Catalysts : Base catalysts like triethylamine or DMAP improve coupling efficiency during amidation . Yield optimization can be monitored via TLC or HPLC to track intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and core structure integrity. Aromatic protons from the 4-methoxyphenyl group typically appear as doublets (δ 7.2–7.5 ppm), while the nitrobenzamido group shows distinct deshielded peaks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- IR spectroscopy : Key stretches include C=O (ester: ~1700 cm⁻¹, amide: ~1650 cm⁻¹) and NO2 (asymmetric stretch: ~1520 cm⁻¹) .
Q. What are the primary biological targets or activities reported for thieno[3,4-d]pyridazine derivatives?
Analogous compounds exhibit activity as enzyme inhibitors (e.g., kinase or adenosine receptor modulators) and neuroprotective agents. The 5-chloro-2-nitrobenzamido group may enhance electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, nitro, methoxy) influence the compound’s reactivity and biological activity?
- Nitro group : Enhances electron-withdrawing effects, stabilizing reactive intermediates and potentially improving binding to hydrophobic enzyme pockets .
- Methoxyphenyl group : Increases lipophilicity, impacting membrane permeability and pharmacokinetics. Comparative studies with fluorophenyl or tolyl analogs suggest substituent size affects target selectivity .
- Chloro substituent : May contribute to halogen bonding with protein targets, as seen in kinase inhibitor scaffolds . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., Br for Cl) can clarify these effects .
Q. What strategies resolve contradictions in reported biological data for structurally similar compounds?
Discrepancies in activity (e.g., neuroprotection vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
- Purity validation : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted nitrobenzoyl chloride) can skew results .
- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) identify binding modes to explain divergent activities .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- DFT calculations : Assess hydrolysis susceptibility of the ester group. For example, alkaline conditions may cleave the ethyl ester, forming a carboxylic acid derivative .
- Molecular dynamics (MD) simulations : Predict degradation pathways (e.g., nitro group reduction) in aqueous environments . Experimental validation via accelerated stability testing (40°C/75% RH) confirms computational predictions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral centers : If present, asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) ensures enantioselectivity .
- Purification : Chromatography (flash or prep-HPLC) resolves diastereomers, while crystallization conditions (e.g., ethanol/water mixtures) improve yield . Process analytical technology (PAT) monitors critical quality attributes (CQAs) during scale-up .
Methodological Considerations
Q. How to design experiments for evaluating the compound’s interaction with adenosine receptors?
- Binding assays : Use radiolabeled ligands (e.g., [3H]CGS21680 for A2A receptors) in competitive binding studies .
- Functional assays : Measure cAMP levels in HEK293 cells transfected with receptor subtypes to assess agonist/antagonist activity .
- Mutagenesis studies : Identify key receptor residues (e.g., His264 in A2A) interacting with the nitrobenzamido group .
Q. What analytical approaches differentiate polymorphic forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
